molecular formula C20H23ClN2O B080367 4-[(R)-chloro-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline CAS No. 14528-48-4

4-[(R)-chloro-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline

Katalognummer: B080367
CAS-Nummer: 14528-48-4
Molekulargewicht: 342.9 g/mol
InChI-Schlüssel: KQRKDUSVAAFOOA-WZBLMQSHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8alpha,9R)-9-Chloro-6’-methoxycinchonan is a chemical compound that belongs to the class of cinchonan derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmacology. The presence of a chlorine atom and a methoxy group in its structure makes it unique and potentially useful for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8alpha,9R)-9-Chloro-6’-methoxycinchonan typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cinchonan derivative.

    Methoxylation: The methoxy group is introduced at the 6’ position using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

In an industrial setting, the production of (8alpha,9R)-9-Chloro-6’-methoxycinchonan involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled chlorination and methoxylation.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(8alpha,9R)-9-Chloro-6’-methoxycinchonan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy derivatives.

Wissenschaftliche Forschungsanwendungen

(8alpha,9R)-9-Chloro-6’-methoxycinchonan has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in treating malaria and other parasitic infections.

    Industry: Utilized in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of (8alpha,9R)-9-Chloro-6’-methoxycinchonan involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, altering their activity.

    Pathways Involved: It may inhibit the replication of certain pathogens by interfering with their metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (8alpha,9R)-10,11-dihydro-6’-methoxycinchonan-9-ol: A similar compound with a dihydro structure.

    (8alpha,9R)-10,11-dihydrocinchonan-9-ol: Another related compound with a dihydro structure but without the methoxy group.

Uniqueness

(8alpha,9R)-9-Chloro-6’-methoxycinchonan is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

14528-48-4

Molekularformel

C20H23ClN2O

Molekulargewicht

342.9 g/mol

IUPAC-Name

4-[(R)-chloro-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline

InChI

InChI=1S/C20H23ClN2O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1

InChI-Schlüssel

KQRKDUSVAAFOOA-WZBLMQSHSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)Cl

Isomerische SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)Cl

Kanonische SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)Cl

Key on ui other cas no.

14528-48-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.